3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid
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Overview
Description
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid is a compound that combines the unique properties of azetidine and diazirine moieties. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations . Diazirines are three-membered rings containing two nitrogen atoms and a carbon atom, often used as photoaffinity labels in biological studies due to their ability to form reactive carbenes upon irradiation .
Preparation Methods
The synthesis of 3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid involves several stepsThe azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under specific conditions . The diazirine group is typically introduced via difluoromethylation reactions, which can be achieved using various difluoromethylation reagents and catalysts . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid undergoes various chemical reactions due to its reactive functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Ring-opening reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions, often catalyzed by acids or bases.
Scientific Research Applications
3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid involves the formation of reactive intermediates upon irradiation or chemical activation. The diazirine group can be activated by light to form a highly reactive carbene, which can insert into various chemical bonds, including C-H, N-H, and O-H bonds . This reactivity allows the compound to form covalent bonds with target molecules, making it useful for studying molecular interactions and developing new chemical entities.
Comparison with Similar Compounds
Similar compounds to 3-[3-(difluoromethyl)-3H-diazirin-3-yl]azetidine, trifluoroacetic acid include other azetidine and diazirine derivatives. These compounds share similar reactivity and applications but may differ in their specific functional groups and properties. For example:
Azetidine derivatives: These compounds have variations in the substituents on the azetidine ring, affecting their reactivity and applications.
Diazirine derivatives: These compounds may have different substituents on the diazirine ring, influencing their photoreactivity and use as photoaffinity labels.
The uniqueness of this compound lies in the combination of both azetidine and diazirine moieties, providing a versatile tool for various scientific and industrial applications.
Properties
CAS No. |
2680529-09-1 |
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Molecular Formula |
C7H8F5N3O2 |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
3-[3-(difluoromethyl)diazirin-3-yl]azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2N3.C2HF3O2/c6-4(7)5(9-10-5)3-1-8-2-3;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7) |
InChI Key |
HJSKJJPYASSLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2(N=N2)C(F)F.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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